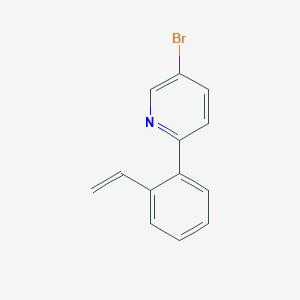
5-Bromo-2-(2-vinylphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(2-vinylphenyl)pyridine is an organic compound with the molecular formula C13H10BrN It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a vinylphenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-vinylphenyl)pyridine typically involves the reaction of 2-bromopyridine with a vinyl-substituted benzene derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 2-bromopyridine with a vinylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-vinylphenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The vinyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The vinyl group can be reduced to form ethyl-substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as hydrogen gas in the presence of a palladium catalyst for reduction reactions.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Aldehydes and Carboxylic Acids: Formed through oxidation of the vinyl group.
Ethyl-Substituted Derivatives: Formed through reduction of the vinyl group.
Scientific Research Applications
5-Bromo-2-(2-vinylphenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-vinylphenyl)pyridine involves its interaction with specific molecular targets and pathways. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. The vinyl group allows for further functionalization, while the bromine atom can be substituted with other groups, enabling the synthesis of diverse derivatives .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(dimethoxymethyl)pyridine: Similar in structure but with a dimethoxymethyl group instead of a vinyl group.
5-Bromo-2-iodopyrimidine: Contains an iodine atom instead of a vinyl group.
2-Bromo-5-aldehyde pyridine: Contains an aldehyde group instead of a vinyl group.
Uniqueness
5-Bromo-2-(2-vinylphenyl)pyridine is unique due to its combination of a bromine atom and a vinyl group, which provides distinct reactivity and functionalization possibilities. This makes it a valuable compound for the synthesis of complex organic molecules and for applications in various fields of research .
Properties
Molecular Formula |
C13H10BrN |
|---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
5-bromo-2-(2-ethenylphenyl)pyridine |
InChI |
InChI=1S/C13H10BrN/c1-2-10-5-3-4-6-12(10)13-8-7-11(14)9-15-13/h2-9H,1H2 |
InChI Key |
CJJIVHHTKUATEF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















